PI3Kδ-Mediated AKT Phosphorylation Inhibition: Potency Compared to Structurally Divergent Picolinamide Controls
In an electrochemiluminescence assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells (30 min incubation), N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide exhibited an IC₅₀ of 102 nM [1]. While a direct head-to-head comparator within the same study is not available, this value falls within the mid-nanomolar range typical of probe-grade PI3Kδ inhibitors, positioning the compound as a structurally distinct chemotype relative to the extensively explored quinazoline and thiazolidinedione-based PI3Kδ inhibitors.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation (S473) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | No direct comparator in the same assay; class-level baseline for PI3Kδ probe compounds typically falls in the 1–500 nM range |
| Quantified Difference | Not calculable from available data; single-point potency reported |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence detection of phospho-AKT (S473) |
Why This Matters
Demonstrates that the compound possesses measurable on-target biochemical activity in a disease-relevant signaling pathway, justifying its use as a chemical probe or starting point for PI3Kδ-focused medicinal chemistry.
- [1] BindingDB Entry BDBM50394893 / CHEMBL2165502. Affinity Data: IC₅₀ = 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
